

Application Notes and Protocols for Flonoltinib in Murine Models of Myeloproliferative Neoplasms

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Compound of Interest

Compound Name: *Flonoltinib*

Cat. No.: *B15615481*

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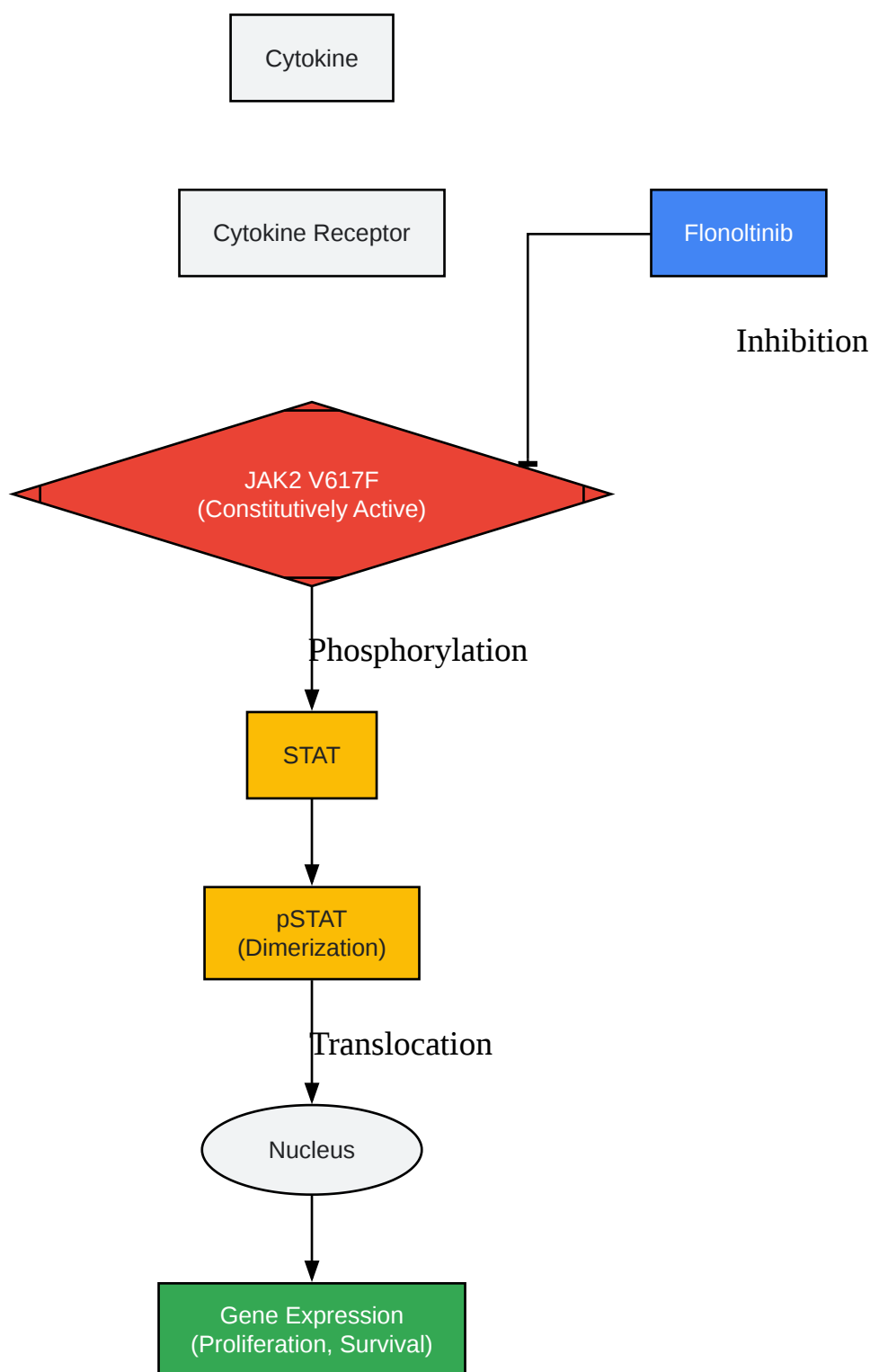
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **flonoltinib** maleate (FM), a novel and selective JAK2/FLT3 inhibitor, in preclinical murine models of myeloproliferative neoplasms (MPNs). The information is compiled from published preclinical studies to guide researchers in designing and executing in vivo efficacy studies.

Introduction

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid cell lineages. A predominant pathogenic driver is the JAK2V617F mutation, which leads to constitutive activation of the JAK/STAT signaling pathway. **Flonoltinib** is a potent inhibitor that demonstrates high selectivity for JAK2 by binding to its pseudokinase (JH2) domain, and it also inhibits FMS-like tyrosine kinase 3 (FLT3). Preclinical studies in various murine models of MPN have demonstrated that **flonoltinib** can dose-dependently reduce disease burden, alleviate symptoms such as hepatosplenomegaly, inhibit bone marrow and spleen fibrosis, and prolong survival with low toxicity.

Mechanism of Action: JAK/STAT Signaling Inhibition

Flonoltinib exerts its therapeutic effect by inhibiting the constitutively active JAK2V617F kinase, thereby blocking downstream signaling through the STAT pathway. This inhibition leads to reduced cell proliferation and survival of the malignant clone.



[Click to download full resolution via product page](#)**Fig. 1: Flonoltinib** Inhibition of the JAK/STAT Pathway.

Dosage and Administration in Murine Models

Oral gavage is the standard route of administration for **flonoltinib** in murine studies. The compound is typically formulated for suspension.

| Parameter | Details | Reference |
|-------------------------|--|-----------|
| Drug | Flonoltinib Maleate (FM) | |
| Formulation | Vehicle (specifics not detailed in provided abstracts) | |
| Route of Administration | Oral gavage (p.o.) | |
| Frequency | Twice daily (bid) | |

Dose-Response Studies

Flonoltinib has been evaluated at various doses, demonstrating a dose-dependent effect on disease parameters.

| Murine Model | Doses Administered (mg/kg, p.o., bid) | Key Findings | Reference |
|--------------------------------|---------------------------------------|--|-----------|
| Ba/F3-JAK2V617F Xenograft | 15, 30 | Significantly extended survival. | |
| Ba/F3-EPOR-JAK2V617F Xenograft | 15, 30, 45 | Dose-dependent reduction in hepatosplenomegaly and prolonged survival. | |
| JAK2V6 | | | |

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